molecular formula C18H24ClNO3 B12724911 alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride CAS No. 131961-60-9

alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride

Cat. No.: B12724911
CAS No.: 131961-60-9
M. Wt: 337.8 g/mol
InChI Key: BPNJZPDYMRJUJI-UHFFFAOYSA-N
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Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to produce 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with 4-phenoxybenzyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-phenoxybenzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

131961-60-9

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-(4-phenoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-19(2)12-13-21-14-18(20)15-8-10-17(11-9-15)22-16-6-4-3-5-7-16;/h3-11,18,20H,12-14H2,1-2H3;1H

InChI Key

BPNJZPDYMRJUJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC=C(C=C1)OC2=CC=CC=C2)O.Cl

Origin of Product

United States

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